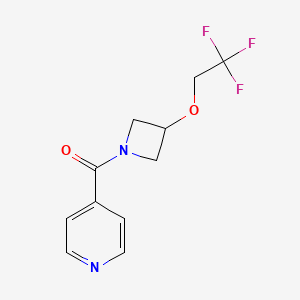
4-吡啶基(3-(2,2,2-三氟乙氧基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to an azetidine ring, which is further connected to a pyridine ring through a carbonyl linkage
科学研究应用
4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary target of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is potassium channels, specifically Kv7 channels, also known as KCNQ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone acts as an enhancer of these potassium channels . By enhancing the activity of these channels, it increases the outflow of potassium ions, which leads to hyperpolarization of the neuron. This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability.
Biochemical Pathways
It is known that kcnq channels are involved in various cellular processes, including the regulation of neuronal excitability, muscle contraction, and insulin secretion .
Result of Action
The enhancement of KCNQ channel activity by Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can lead to a decrease in neuronal excitability. This could potentially be beneficial in the treatment of conditions characterized by excessive neuronal activity, such as epilepsy and certain neurodegenerative diseases .
生化分析
Biochemical Properties
Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular signaling pathways .
Cellular Effects
The effects of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of potassium channels, which play a vital role in maintaining cellular homeostasis and signaling . Additionally, Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. This compound can bind to protein kinases, leading to either inhibition or activation of their enzymatic activity. Such interactions can result in changes in gene expression and subsequent cellular responses . The binding of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone to its target proteins is often mediated by its unique structural features, which allow for high-affinity interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and potential therapeutic use .
Metabolic Pathways
Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, leading to alterations in the production and utilization of metabolites . The metabolic pathways affected by Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone are critical for maintaining cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of Pyridin-4-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is essential for elucidating its overall biological effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2,2,2-trifluoroethanol with an azetidine precursor under basic conditions to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then reacted with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
3-(2,2,2-trifluoroethoxy)azetidine: A precursor in the synthesis of the target compound.
Pyridine-4-carboxylic acid chloride: Another precursor used in the synthesis.
2,2,2-trifluoroethanol: A starting material for the synthesis of the azetidine ring.
Uniqueness
4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine is unique due to the combination of its trifluoroethoxy group, azetidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
pyridin-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)8-1-3-15-4-2-8/h1-4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKDOHPINKSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
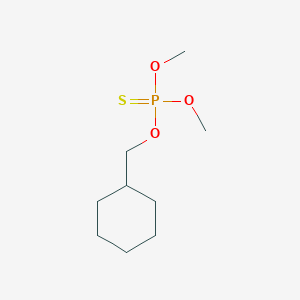
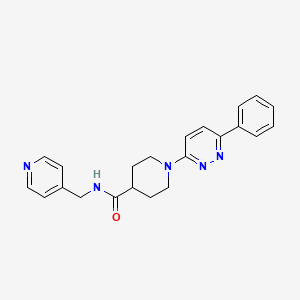
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)

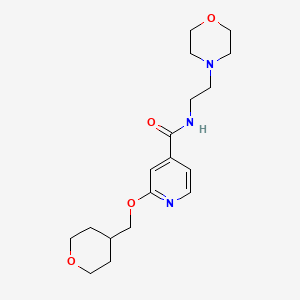
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2537363.png)
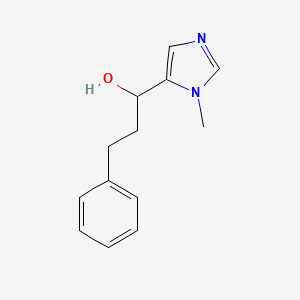
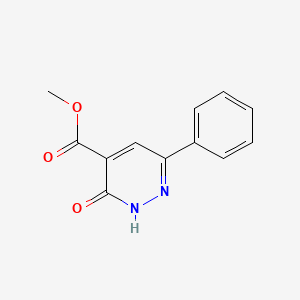
![3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2537369.png)


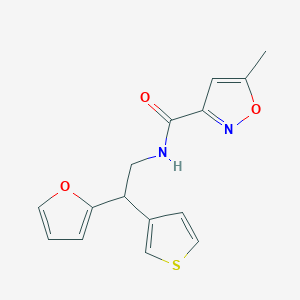
![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
